molecular formula C12H16ClN5O3 B12910067 5'-Chloro-5'-deoxy-N,N-dimethyladenosine CAS No. 59987-43-8

5'-Chloro-5'-deoxy-N,N-dimethyladenosine

Cat. No.: B12910067
CAS No.: 59987-43-8
M. Wt: 313.74 g/mol
InChI Key: KLHFNUBNTSXJOK-WOUKDFQISA-N
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Description

5’-Chloro-5’-deoxy-N,N-dimethyladenosine is a chemical compound known for its unique structure and properties It is a derivative of adenosine, where the hydroxyl group at the 5’ position is replaced by a chlorine atom, and the amino group is dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-5’-deoxy-N,N-dimethyladenosine typically involves the selective chlorination of adenosineThe final step involves the removal of the protective groups to yield the desired compound .

Industrial Production Methods

Industrial production of 5’-Chloro-5’-deoxy-N,N-dimethyladenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-5’-deoxy-N,N-dimethyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like thiols and amines for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

5’-Chloro-5’-deoxy-N,N-dimethyladenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Chloro-5’-deoxy-N,N-dimethyladenosine involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. For example, it can act as a substrate for certain enzymes, leading to the formation of active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Chloro-5’-deoxy-N,N-dimethyladenosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The dimethylation of the amino group and the presence of a chlorine atom at the 5’ position make it a valuable compound for studying enzyme interactions and developing therapeutic agents .

Properties

CAS No.

59987-43-8

Molecular Formula

C12H16ClN5O3

Molecular Weight

313.74 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(dimethylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1

InChI Key

KLHFNUBNTSXJOK-WOUKDFQISA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CCl)O)O

Origin of Product

United States

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